

Application Notes and Protocols: Phenformin Hydrochloride in Glioma Research

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Compound of Interest

Compound Name: Phenformin Hydrochloride

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These application notes provide a comprehensive overview of the use of **phenformin hydrochloride** in preclinical glioma research, with a focus on its effects on glioma stem cells (GSCs) and its potential in combination therapies. The following protocols are based on established methodologies from peer-reviewed studies and are intended to serve as a guide for researchers in the field.

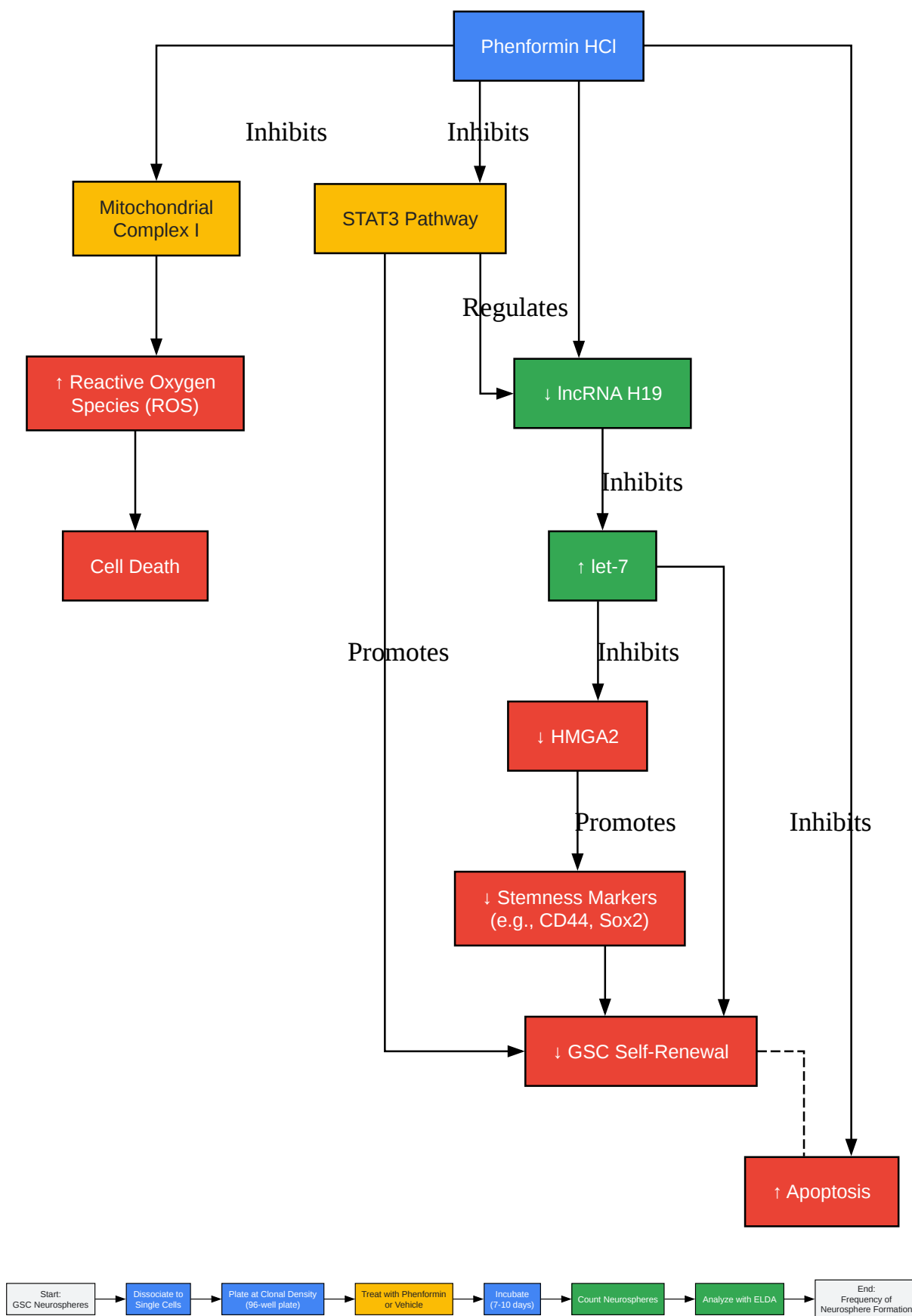
Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A subpopulation of cells within the tumor, known as glioma stem cells (GSCs), are thought to be responsible for tumor initiation, therapeutic resistance, and recurrence.[1] Phenformin, a biguanide and a more potent analog of metformin, has emerged as a promising agent in cancer research due to its ability to inhibit mitochondrial complex I.[2][3] This document outlines the application of phenformin in targeting GSCs and its synergistic effects with conventional glioma therapies.

Mechanism of Action

Phenformin exerts its anti-glioma effects through multiple mechanisms. It is a potent inhibitor of the mitochondrial electron transport chain's complex I, leading to decreased ATP production and subsequent activation of AMP-activated protein kinase (AMPK).[3] However, studies suggest that its effects on GSCs may also be partially independent of AMPK.[4] Key pathways

affected by phenformin in glioma include the inhibition of the STAT3 pathway and the regulation of non-coding RNAs such as the long non-coding RNA H19 and microRNAs like let-7, miR-124, and miR-137.[1][4] This leads to a reduction in the expression of stemness markers and the induction of apoptosis.[1] Furthermore, phenformin has been shown to increase the production of reactive oxygen species (ROS) in glioma cells, contributing to its cytotoxic effects.[5][6]



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